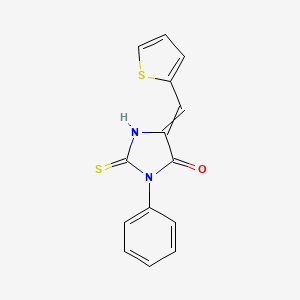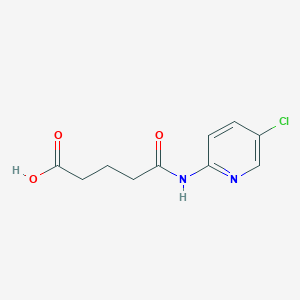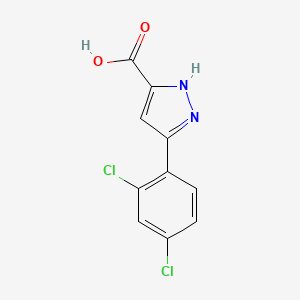
1-(2,3-ジクロロフェニル)-N-メチルメタンアミン
説明
1-(2,3-dichlorophenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-dichlorophenyl)-N-methylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,3-dichlorophenyl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dichlorophenyl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究:アリピプラゾール中間体
この化合物は、統合失調症および双極性障害の治療に使用されるアリピプラゾールの合成における中間体として機能します。 アリピプラゾールの核構造形成におけるその役割は、薬理学的特性に不可欠なジクロロフェニル部分の存在により重要です .
有機合成:ハロゲン化化合物のビルディングブロック
ハロゲン化ベンジルアミン誘導体として、より複雑な分子を作成するために有機合成で使用されます。 そのジクロロベンジル基は、新しい医薬品や農薬などの潜在的な生物活性を有する化合物を構築するための貴重な部分です .
化学研究:酸化反応
この化合物は酸化反応を受け、これは反応機構を理解し、新しい合成経路を開発するための化学研究において基本的です。 たとえば、五酸化バナジウム (V2O5) の存在下で過酸化水素で酸化して、さまざまな化学研究の対象となるN-(2,3-ジクロロベンジル) 2,3-ジクロロベンザルジミンを生成できます .
作用機序
Target of Action
The primary target of 1-(2,3-dichlorophenyl)-N-methylmethanamine, also known as N-(2,3-dichlorobenzyl)-N-methylamine, is the dopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a crucial role in the brain’s reward system and motor control.
Mode of Action
This compound interacts with its targets by acting as a partial agonist An agonist is a substance that initiates a physiological response when combined with a receptor
Biochemical Pathways
The interaction of this compound with the dopamine D2 and D3 receptors affects the dopaminergic pathways in the brain These pathways are involved in several key functions, including motor control, reward, and the release of various hormones
Pharmacokinetics
Similar compounds are known to be metabolized byCYP3A4 and, to a lesser extent, by CYP2D6 . These enzymes play a crucial role in drug metabolism, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and, consequently, its bioavailability.
Result of Action
Its role as a partial agonist of the dopamine d2 and d3 receptors suggests it could influence the dopaminergic system, potentially affecting motor control, reward response, and hormone release .
生化学分析
Biochemical Properties
1-(2,3-Dichlorophenyl)-N-methylmethanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to act as a partial agonist of the dopamine D2 and D3 receptors . This interaction suggests that 1-(2,3-dichlorophenyl)-N-methylmethanamine can modulate neurotransmitter release and receptor activity, impacting various biochemical pathways.
Cellular Effects
The effects of 1-(2,3-dichlorophenyl)-N-methylmethanamine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that it can act as a serotonin receptor agonist, similar to its analogue 3-chlorophenylpiperazine . This interaction can lead to changes in cell signaling pathways, affecting processes such as neurotransmission and hormone release. Additionally, its impact on dopamine receptors can alter gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 1-(2,3-dichlorophenyl)-N-methylmethanamine exerts its effects through binding interactions with specific biomolecules. It has been shown to act as a partial agonist of the dopamine D2 and D3 receptors . This binding can lead to the inhibition or activation of these receptors, resulting in changes in neurotransmitter release and receptor activity. Furthermore, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,3-dichlorophenyl)-N-methylmethanamine can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to alterations in cellular processes, potentially resulting in adaptive or adverse responses.
Dosage Effects in Animal Models
The effects of 1-(2,3-dichlorophenyl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter release and receptor activity. At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity or behavioral changes . Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
1-(2,3-Dichlorophenyl)-N-methylmethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is a precursor in the synthesis of aripiprazole and one of its metabolites . This interaction with metabolic enzymes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of 1-(2,3-dichlorophenyl)-N-methylmethanamine within cells and tissues are critical for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these interactions can provide insights into its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(2,3-dichlorophenyl)-N-methylmethanamine can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHWXLUNCPECQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366193 | |
| Record name | (2,3-DICHLOROBENZYL)METHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731827-07-9 | |
| Record name | (2,3-DICHLOROBENZYL)METHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2,3-dichlorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)





